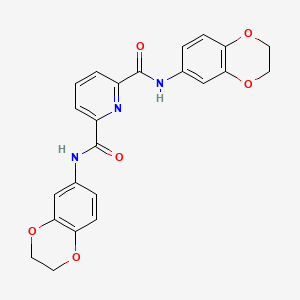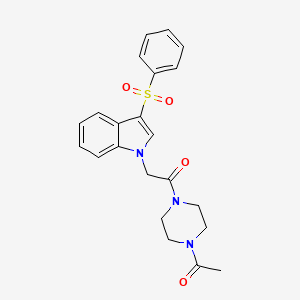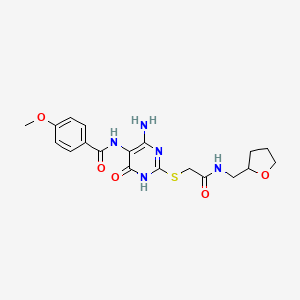![molecular formula C16H14ClN5O2 B2969701 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105199-67-4](/img/structure/B2969701.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .科学的研究の応用
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity. These findings suggest potential applications in exploring metal coordination for enhancing biological activities or developing new materials with specific optical or electronic properties (Chkirate et al., 2019).
Nonlinear Optical Properties
Theoretical investigations into acetamide structures have identified promising nonlinear optical properties, making these compounds candidates for applications in photonic devices such as optical switches, modulators, and energy applications. This underscores the potential utility of acetamide derivatives in advanced materials science and optical engineering (Castro et al., 2017).
Antimicrobial Agents
The development of new heterocyclic compounds incorporating the antipyrine moiety, including acetamide pyrazolone derivatives, has shown promising antimicrobial activities. This highlights the potential of acetamide derivatives in pharmaceutical research, particularly in the design of new antimicrobial agents (Aly et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been studied for their ligand-protein interactions and photovoltaic efficiency, indicating potential applications in drug design and renewable energy technologies. These studies suggest the versatility of acetamide derivatives in both biological and materials science research (Mary et al., 2020).
作用機序
Target of Action
The primary target of 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway, which is a type of programmed cell death. It is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
This compound acts as an inhibitor of RIPK1 . It shows favorable RIPK1 kinase inhibition activity with an IC50 value of 59.8 nM, indicating a high RIPK1 binding affinity . This interaction results in the blockage of necroptosis induced by TNFα in both human and murine cells .
Biochemical Pathways
The compound affects the RIPK1/RIPK3/MLKL pathway, a key pathway in necroptosis . It inhibits the phosphorylation of this pathway induced by TSZ . The inhibition of this pathway prevents the process of necroptosis, thereby potentially alleviating inflammatory diseases.
Pharmacokinetics
In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes, respectively . These properties suggest that the compound has acceptable pharmacokinetic characteristics. Moreover, it has an oral bioavailability of 59.55% , indicating a good absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action include the efficient blockage of TNFα-induced necroptosis in both human and murine cells . This blockage can effectively protect cells from programmed death, thereby potentially reducing inflammation and tissue damage in various inflammatory diseases.
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-10-2-1-3-11(6-10)22-15-12(7-19-22)14(9-4-5-9)20-21(16(15)24)8-13(18)23/h1-3,6-7,9H,4-5,8H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSQSCMRADMKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2969623.png)
![5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide](/img/structure/B2969624.png)

![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2969627.png)
![4-[(3S)-piperidin-3-ylmethyl]morpholine](/img/structure/B2969630.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2969631.png)

![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B2969636.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2969639.png)
![4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid](/img/structure/B2969641.png)